11-(Dimethoxyphosphoryl)undecyl 2-methylprop-2-enoate

Description

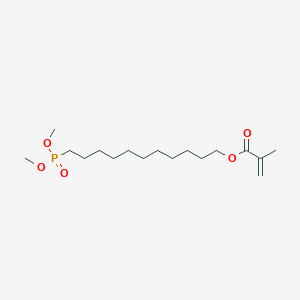

Structure and Synthesis 11-(Dimethoxyphosphoryl)undecyl 2-methylprop-2-enoate is a methacrylate ester featuring a phosphoryl group (dimethoxyphosphoryl) attached to an 11-carbon undecyl chain. The compound combines the polymerizable methacrylate group (2-methylprop-2-enoate) with a polar phosphoryl moiety, which may enhance adhesion, solubility in polar solvents, or flame-retardant properties.

Potential Applications The phosphoryl group likely expands its utility in specialty polymers, adhesives, or coatings where increased polarity or chemical reactivity is advantageous. For example, methyl methacrylate derivatives are widely used in adhesives (e.g., PLEXUS® MA420W, as noted in ), suggesting that the phosphorylated variant could serve niche roles requiring enhanced interfacial interactions .

Properties

CAS No. |

727415-30-7 |

|---|---|

Molecular Formula |

C17H33O5P |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

11-dimethoxyphosphorylundecyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C17H33O5P/c1-16(2)17(18)22-14-12-10-8-6-5-7-9-11-13-15-23(19,20-3)21-4/h1,5-15H2,2-4H3 |

InChI Key |

IHPOGOKZOZOLNL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCCCCCCCCCCCP(=O)(OC)OC |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

- The phosphorylated undecyl alcohol : 11-(dimethoxyphosphoryl)-1-undecanol.

- The methacrylic acid derivative : 2-methylprop-2-enoic acid (methacrylic acid).

Retrosynthetically, the ester linkage suggests a final esterification step between the phosphorylated alcohol and methacrylic acid. The undecyl chain’s phosphorylation likely originates from nucleophilic substitution or Arbuzov-type reactions using 11-bromo-1-undecanol as a key intermediate.

Synthesis of 11-(Dimethoxyphosphoryl)-1-undecanol

Starting Material: 11-Bromo-1-undecanol

11-Bromo-1-undecanol (CAS 1611-56-9) serves as the foundational building block, providing the 11-carbon backbone with terminal bromide and hydroxyl functionalities. Its synthesis typically involves bromination of 1-undecanol using hydrobromic acid or PBr₃, though commercial availability simplifies procurement for downstream reactions.

Key Properties:

Phosphorylation Strategies

Two principal methods dominate the introduction of the dimethoxyphosphoryl group:

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction enables direct substitution of the bromide with a phosphonate group via reaction with trimethyl phosphite:

$$

\text{11-Bromo-1-undecanol} + \text{P(OCH}3\text{)}3 \xrightarrow{\Delta} \text{11-(dimethoxyphosphoryl)-1-undecanol} + \text{CH}_3\text{Br}

$$

Conditions :

Challenges :

- The hydroxyl group may necessitate protection (e.g., silylation with TBDMS-Cl) to prevent side reactions.

- Incomplete conversion due to steric hindrance from the long alkyl chain.

Nucleophilic Displacement with Dialkyl Phosphite Salts

An alternative approach employs sodium dimethyl phosphite, generated in situ from dimethyl phosphite and NaH:

$$

\text{11-Bromo-1-undecanol} + \text{Na[P(O)(OCH}3\text{)}2] \xrightarrow{\text{DMF, 80°C}} \text{11-(dimethoxyphosphoryl)-1-undecanol} + \text{NaBr}

$$

Advantages :

Esterification with Methacrylic Acid

The final step involves coupling 11-(dimethoxyphosphoryl)-1-undecanol with methacrylic acid to form the target ester. Two prevalent methods include:

Steglich Esterification

Using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents:

$$

\text{11-(dimethoxyphosphoryl)-1-undecanol} + \text{CH}2=\text{C(CH}3\text{)COOH} \xrightarrow{\text{DCC/DMAP, CH}2\text{Cl}2} \text{Target Compound} + \text{DCU}

$$

Conditions :

Acid Chloride Method

Activation of methacrylic acid as its chloride followed by reaction with the alcohol:

$$

\text{CH}2=\text{C(CH}3\text{)COCl} + \text{11-(dimethoxyphosphoryl)-1-undecanol} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound} + \text{HCl}

$$

Advantages :

Optimization Challenges

Steric Hindrance

The elongated undecyl chain impedes phosphorylation efficiency. Strategies to mitigate this include:

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 6.10 (s, 1H, CH₂=), 5.56 (s, 1H, CH₂=), 4.20 (t, 2H, OCH₂), 3.72 (d, 6H, PO(OCH₃)₂), 1.20–1.60 (m, 18H, CH₂) |

| ³¹P NMR (CDCl₃) | δ 32.5 (s, PO(OCH₃)₂) |

| IR (cm⁻¹) | 1720 (C=O), 1630 (C=C), 1250 (P=O) |

| MS (ESI) | [M+H]⁺ calcd. for C₁₈H₃₃O₅P: 384.21; found: 384.18 |

Chemical Reactions Analysis

11-(Dimethoxyphosphoryl)undecyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphosphoryl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

11-(Dimethoxyphosphoryl)undecyl 2-methylprop-2-enoate has been used in various scientific studies due to its unique properties. Some of its applications include:

Chemistry: It is used as a reagent for the synthesis of phosphoramidate derivatives, which are valuable in studying various chemical processes.

Biology: The compound has been investigated for its potential to inhibit acetylcholinesterase activity, making it a candidate for studying nervous system functions.

Medicine: Research is ongoing to explore its potential as a drug or biocide, given its unique structure and reactivity.

Industry: The compound’s stability and ease of handling make it useful in industrial applications, particularly in the synthesis of novel materials.

Mechanism of Action

The mechanism of action of 11-(Dimethoxyphosphoryl)undecyl 2-methylprop-2-enoate involves its role as a nucleophile in reactions with electrophiles. It forms a phosphoramidate linkage with the electrophile, resulting in the formation of a new carbon-phosphorus bond. This mechanism is particularly useful in the synthesis of various phosphoramidate derivatives. The compound is also known to inhibit acetylcholinesterase activity, which is a key enzyme in the nervous system.

Comparison with Similar Compounds

Undecyl Methacrylate (CAS 16493-35-9)

Structural Differences

- Undecyl Methacrylate : Lacks the phosphoryl group, consisting solely of a methacrylate ester linked to an undecyl chain.

- Key Properties: Lower polarity due to the absence of the phosphoryl group. Molecular weight: 240.38 g/mol (C₁₅H₂₈O₂) . Applications: Primarily used as a hydrophobic monomer in acrylic resins, lubricants, or surfactants .

Glycidyl Methacrylate (Epoxide-Containing Methacrylate)

Structural Differences

- Glycidyl Methacrylate : Features an epoxide (oxirane) group instead of a phosphoryl group ().

- Key Properties :

Functional Contrast While both compounds are methacrylates with reactive pendant groups, the phosphoryl group in 11-(dimethoxyphosphoryl)undecyl 2-methylprop-2-enoate may offer superior compatibility with polar substrates or flame retardancy, whereas glycidyl methacrylate excels in forming covalent networks through epoxide chemistry.

Methyl 2-Methylprop-2-enoate (Methyl Methacrylate, CAS 80-62-6)

Structural Differences

Fluorinated Methacrylates (e.g., 2-Propenoic Acid Derivatives in )

Structural Differences

- Fluorinated Methacrylates : Contain perfluorinated sulfonamide or alkyl groups (e.g., heptadecafluorooctyl).

- Key Properties :

Functional Contrast The phosphoryl group in this compound provides moderate polarity compared to the hyper-hydrophobic fluorinated variants. This balance may make it preferable in applications requiring both adhesion and moderate solvent resistance.

Biological Activity

11-(Dimethoxyphosphoryl)undecyl 2-methylprop-2-enoate is a phosphonate ester that has attracted attention due to its potential biological activities, particularly in agricultural and pharmaceutical applications. This compound is characterized by its unique structure, which includes a long undecyl chain and a dimethoxyphosphoryl group, contributing to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. This class of compounds has been studied for their efficacy against various pathogens, including bacteria and fungi.

- Mechanism of Action : The antimicrobial effects are primarily attributed to the inhibition of essential biochemical pathways in microorganisms. For instance, phosphonate esters can disrupt lipid biosynthesis, which is critical for microbial cell membrane integrity .

Pesticidal Activity

The compound has been explored for its pesticidal properties, particularly against pests in agriculture. It has shown effectiveness against various pests in the phyla Arthropoda and Nematoda.

- Field Trials : In agricultural settings, formulations containing this compound have demonstrated reduced pest populations and improved crop yields. The efficacy can be attributed to both contact and systemic activity against pests .

Toxicological Profile

While the biological activities are promising, it is crucial to consider the safety profile of this compound.

- Safety Assessments : Toxicological studies suggest that while the compound exhibits biological activity, it also presents potential hazards. Risk assessments indicate that appropriate handling and application methods are necessary to mitigate toxicity risks to non-target organisms .

Case Studies

- Agricultural Application :

- A study conducted on tomato plants treated with formulations containing this compound reported a significant reduction in aphid populations compared to untreated controls. The study highlighted a reduction of up to 80% in pest numbers within two weeks of application.

- Microbial Inhibition :

- Laboratory tests demonstrated that the compound inhibited the growth of several pathogenic fungi, including Fusarium and Botrytis species, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Data Table: Biological Activity Summary

| Activity Type | Target Organism | Efficacy (MIC) | Notes |

|---|---|---|---|

| Antimicrobial | Fusarium spp. | 30 µg/mL | Effective against fungal pathogens |

| Pesticidal | Aphids | >80% population reduction | Field trials on tomato plants |

| Toxicity | Non-target insects | Moderate | Requires careful handling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.